Scyliorhinin I: A Technical Overview of its Sequence, Structure, and Function
Scyliorhinin I: A Technical Overview of its Sequence, Structure, and Function
For Researchers, Scientists, and Drug Development Professionals
Scyliorhinin I is a decapeptide belonging to the tachykinin family, a group of neuropeptides that share a common C-terminal sequence.[1][2] Originally isolated from the gut of the dogfish shark, Scyliorhinus canicula, this peptide has garnered significant interest due to its unique receptor affinity profile and potent biological activities.[1][3] This document provides an in-depth guide to the amino acid sequence, three-dimensional structure, experimental characterization, and signaling pathways of Scyliorhinin I.
Amino Acid Sequence and Physicochemical Properties
Scyliorhinin I is a linear decapeptide with an amidated C-terminus, a characteristic feature of many bioactive peptides.[3] The primary structure and key quantitative data are summarized below.
| Property | Value | Reference(s) |
| Amino Acid Sequence | Ala-Lys-Phe-Asp-Lys-Phe-Tyr-Gly-Leu-Met-NH₂ (AKFDKFYGLM-NH₂) | |
| Number of Residues | 10 | |
| Molecular Formula | C₅₉H₈₇N₁₃O₁₃S | |
| Average Molecular Weight | 1218.49 Da | |
| UniProt Accession | P08608 | |
| Organism of Origin | Scyliorhinus canicula (Small-spotted catshark) |
Three-Dimensional Structure
The three-dimensional structure of Scyliorhinin I in a membrane-mimicking environment (sodium dodecyl sulfate micelles) has been determined using nuclear magnetic resonance (NMR) spectroscopy. The structure is available in the Protein Data Bank (PDB).
| Property | Value | Reference(s) |
| PDB ID | 2NOU | |
| Method | Solution NMR | |
| Environment | SDS Micelles | |
| Structural Features | The peptide adopts an alpha-helical conformation in the C-terminal region when interacting with the membrane environment. |
The membrane-induced structure is crucial for its biological function, as it represents the conformation the peptide likely adopts when approaching and binding to its G-protein coupled receptors embedded in the cell membrane.
Experimental Protocols
The characterization of Scyliorhinin I involves several key experimental procedures, from its initial synthesis to the determination of its structure and biological function.
Peptide Synthesis
Solid-phase peptide synthesis (SPPS) is the standard method for producing Scyliorhinin I and its analogs for research purposes.
Protocol: Solid-Phase Peptide Synthesis (Fmoc Chemistry)
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Resin Preparation: An appropriate resin (e.g., Rink Amide resin) is used to generate the C-terminal amide. The resin is swelled in a suitable solvent like dimethylformamide (DMF).
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Deprotection: The N-terminal Fmoc (fluorenylmethyloxycarbonyl) protecting group on the resin is removed using a solution of 20% piperidine in DMF.
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Amino Acid Coupling: The next Fmoc-protected amino acid in the sequence (e.g., Fmoc-Met-OH) is activated using a coupling reagent (e.g., HBTU/HOBt) and a base (e.g., DIPEA) and is then added to the resin to form a peptide bond.
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Washing: The resin is thoroughly washed with DMF to remove excess reagents and by-products.
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Cycle Repetition: Steps 2-4 are repeated for each amino acid in the sequence (Leu, Gly, Tyr, etc.) until the full decapeptide is assembled on the resin.
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Final Deprotection: The N-terminal Fmoc group of the final amino acid (Alanine) is removed.
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Cleavage and Deprotection: The peptide is cleaved from the resin, and all side-chain protecting groups are simultaneously removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane) to prevent side reactions.
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Purification: The crude peptide is precipitated with cold diethyl ether, dissolved in a water/acetonitrile mixture, and purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
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Characterization: The final product's purity and identity are confirmed by analytical HPLC and mass spectrometry.
Caption: Workflow for the synthesis of Scyliorhinin I.
Structure Determination by NMR Spectroscopy
The three-dimensional structure of Scyliorhinin I was elucidated using 2D-¹H NMR spectroscopy.
Protocol: NMR Structural Analysis
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Sample Preparation: The purified Scyliorhinin I peptide is dissolved in a buffered solution containing SDS micelles to mimic a cell membrane environment. Deuterated water (D₂O) is often used as the solvent.
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NMR Data Acquisition: A series of 2D NMR experiments are performed on a high-field NMR spectrometer.
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TOCSY (Total Correlation Spectroscopy): Used to identify protons belonging to the same amino acid spin system.
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NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space (typically < 5 Å), which is crucial for determining the peptide's fold. The intensity of NOE cross-peaks is proportional to the inverse sixth power of the distance between protons.
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DQF-COSY (Double-Quantum Filtered Correlation Spectroscopy): Used to measure coupling constants, which can provide information on dihedral angles.
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Resonance Assignment: The collected spectra are analyzed to assign every proton signal to a specific proton in the peptide sequence.
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Constraint Generation:
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Distance Constraints: Interproton distances are derived from the NOESY spectra.
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Dihedral Angle Constraints: Torsion angles (phi, psi) are estimated from coupling constants measured in the DQF-COSY spectra.
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Structure Calculation: The experimental constraints are used as input for structure calculation software (e.g., DYANA, CYANA, or XPLOR-NIH). The software generates a family of structures that satisfy these constraints through simulated annealing or similar molecular dynamics algorithms.
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Structure Validation: The resulting ensemble of structures is validated using quality-checking software to assess its agreement with the experimental data and standard protein stereochemistry. The final structure is typically represented as a superposition of the lowest-energy models.
Signaling Pathway and Mechanism of Action
Scyliorhinin I is a member of the tachykinin peptide family and exerts its effects by binding to tachykinin receptors, which are G-protein coupled receptors (GPCRs). It is a potent dual agonist for the NK1 and NK2 receptors, with significantly lower affinity for the NK3 receptor.
Upon binding, Scyliorhinin I induces a conformational change in the receptor, activating associated heterotrimeric G-proteins, primarily of the Gq/11 family. This initiates a downstream signaling cascade.
Key Signaling Events:
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Receptor Activation: Scyliorhinin I binds to the NK1 or NK2 receptor.
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G-Protein Activation: The receptor activates the Gq/11 protein, causing the exchange of GDP for GTP on the α-subunit.
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Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates phospholipase C (PLC).
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Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).
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Calcium Mobilization: IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytosol.
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Protein Kinase C (PKC) Activation: DAG and the increased intracellular Ca²⁺ concentration synergistically activate Protein Kinase C (PKC).
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Downstream Effects: PKC activation leads to the phosphorylation of numerous target proteins, which can trigger further signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway. This ultimately culminates in the activation of transcription factors like NF-κB, leading to changes in gene expression and producing the characteristic physiological responses to tachykinins, such as smooth muscle contraction, vasodilation, and neurogenic inflammation.
Caption: Tachykinin receptor signaling cascade activated by Scyliorhinin I.
